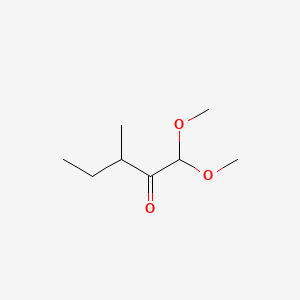

2-Pentanone, 1,1-dimethoxy-3-methyl-

Description

This compound belongs to the ketone family with a branched alkoxy-substituted pentanone backbone. The dimethoxy groups at the 1-position and a methyl group at the 3-position likely influence its polarity, boiling point, and reactivity compared to simpler ketones. Such derivatives are often synthesized for applications in organic chemistry, fragrances, or pharmaceuticals, though specific data on this compound are absent in the reviewed literature.

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

1,1-dimethoxy-3-methylpentan-2-one |

InChI |

InChI=1S/C8H16O3/c1-5-6(2)7(9)8(10-3)11-4/h6,8H,5H2,1-4H3 |

InChI Key |

SLJQWQAYIRMBLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)C(OC)OC |

Origin of Product |

United States |

Preparation Methods

Reaction of 3-Methyl-2-butanone with Methanol under Acid Catalysis

The most direct and commonly employed method for synthesizing 2-Pentanone, 1,1-dimethoxy-3-methyl- involves the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of a ketal (acetal) at the carbonyl carbon of the ketone.

- Mechanism: The carbonyl carbon of 3-methyl-2-butanone is electrophilic and undergoes nucleophilic attack by methanol molecules. Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity and facilitating the addition of two methoxy groups, forming the dimethoxy acetal structure.

- Reaction Conditions: Controlled temperature, pressure, and reaction time are critical. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are typically used to promote the reaction.

- Outcome: The product is 2-Pentanone, 1,1-dimethoxy-3-methyl-, with high conversion efficiency when parameters are optimized.

This method benefits from straightforward starting materials and well-understood reaction pathways typical for ketone acetal formation.

Summary Table of Preparation Parameters and Outcomes

| Preparation Method | Key Reagents/Conditions | Temperature (°C) | Catalyst | Yield/Conversion (%) | Notes |

|---|---|---|---|---|---|

| Methanol reaction with 3-methyl-2-butanone | 3-methyl-2-butanone, methanol, acid catalyst | Controlled (varies) | Acid catalyst (e.g., H2SO4) | High (not quantified) | Formation of ketal via nucleophilic addition |

| Ketene intermediate formation | Aldehyde/ketone, methanol, sodium hydroxide | 70 | NaOH (1-6 g/100L) | 81.2 - 89.2 | Base-catalyzed condensation |

| Hydrogenation of ketene | Ketene in methanol, NaOH, H2 gas | 50-85 | NaOH, H2 pressure 2-3.5 MPa | Up to 99.6 | High conversion to pentanone derivatives |

Analysis of Preparation Methods

- Diversity of Catalysts: Acid catalysis is essential for ketal formation in the direct methanol reaction, while base catalysis (sodium hydroxide) is critical in ketene formation and hydrogenation steps.

- Reaction Control: Temperature and catalyst concentration significantly influence yield and conversion efficiency. Optimal conditions cluster around 70°C and moderate catalyst loading.

- Hydrogenation Efficiency: High hydrogen pressure and moderate temperatures yield near-complete conversion, highlighting the importance of reaction atmosphere control.

- Scalability: The described methods, especially those involving ketene intermediates and hydrogenation, are amenable to industrial scale-up due to the use of common reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 1,1-dimethoxy-3-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pentanone, 1,1-dimethoxy-3-methyl- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Pentanone, 1,1-dimethoxy-3-methyl- involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, while the methoxy groups can participate in substitution reactions. These interactions can affect various biochemical pathways and processes, depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "2-Pentanone, 1,1-dimethoxy-3-methyl-" (inferred structure) with structurally related ketones based on substituent patterns, functional groups, and available data from the evidence.

Table 1: Structural and Functional Group Comparison

Key Findings:

Functional Group Impact: Hydroxyl vs. Methoxy Groups: The hydroxyl group in 4-hydroxy-4-methyl-2-pentanone increases polarity and hydrogen-bonding capacity, making it prevalent in plant extracts . In contrast, dimethoxy groups (as in the target compound) would reduce polarity, enhancing lipid solubility. Branching and Steric Effects: Compounds like 2,2,4,4-tetramethyl-3-pentanone exhibit reduced reactivity due to steric hindrance, whereas linear analogs (e.g., 2-pentanone) show higher metabolic and olfactory activity .

Biological and Industrial Relevance: 4-Hydroxy-4-methyl-2-pentanone’s dominance in Nicotiana glaucica extracts suggests ecological roles, possibly in plant defense or pollinator attraction . Methyl-substituted ketones (e.g., 2-methyl-3-pentanone) are industrially significant for synthetic intermediates due to balanced volatility and reactivity .

Structural Similarity and Bioactivity: highlights that small structural changes (e.g., 2-pentanone vs. 3-pentanone) significantly alter biological interactions, such as bed bug olfactory responses . This implies that the 1,1-dimethoxy-3-methyl substitution in the target compound may confer unique bioactivity or environmental persistence.

Table 2: Physical and Chemical Properties (Inferred)

| Property | 2-Pentanone, 1,1-dimethoxy-3-methyl- | 4-Hydroxy-4-methyl-2-pentanone | 2-Methyl-3-pentanone |

|---|---|---|---|

| Boiling Point | Moderate (est. 150–180°C) | High (>200°C) | Moderate (~130°C) |

| Polarity | Low (methoxy groups) | High (hydroxyl group) | Moderate |

| Reactivity | Ether cleavage susceptibility | Oxidation-prone | Keto-enol tautomerism |

Q & A

Basic Research Questions

Q. What are the common analytical challenges in identifying 2-pentanone derivatives, such as oxime byproducts, in crosslinking reactions?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is typically employed to detect volatile byproducts like 2-pentanone oxime. However, discrepancies in identification may arise due to structural similarities between homologs (e.g., 2-pentanone oxime vs. 2-hexanone oxime). To resolve this, researchers should use high-resolution mass spectrometry (HRMS) and cross-validate results with synthesized reference standards. For example, in antifouling paint studies, misidentification was suspected when 2-hexanone oxime was detected instead of the expected 2-pentanone oxime, necessitating re-evaluation of crosslinking agents or reaction pathways .

Q. How can 2-pentanone derivatives be quantified in plant extracts, and what are their typical phytochemical profiles?

- Methodological Answer : GC-MS coupled with acetone or ethanol extraction is standard for quantifying 2-pentanone derivatives like 4-hydroxy-4-methyl-2-pentanone. For instance, in Nicotiana glaucica, 4-hydroxy-4-methyl-2-pentanone constituted >83% of acetone extracts across sampling sites. Researchers should normalize peak areas to internal standards (e.g., betulin or phytol) and validate reproducibility via triplicate runs. Table 1 summarizes dominant compounds in plant extracts:

| Location | Major Compound (%) | Minor Compound (%) |

|---|---|---|

| King Abdullah Rd | 89.20 | 0.53 (16-Heptadecenal) |

| Alsamer | 83.51 | 1.77 (1,6-Heptadiene) |

| Lasan | 98.99 | 1.01 (1,6-Heptadiene) |

Q. What synthetic routes are available for preparing 1,1-dimethoxy-3-methyl-2-pentanone?

- Methodological Answer : A Grignard reagent approach is effective. React 3-methyl-2-pentanone with methylmagnesium iodide to form an alkoxide intermediate, followed by methoxylation using dimethyl sulfate. Purification via fractional distillation (bp 134–136°C) and validation by H NMR (δ 1.2–1.4 ppm for methyl groups) ensures product integrity. Alternative routes include esterification of cyclopropanecarboxylic acid derivatives with 4-hydroxy-4-methyl-2-pentanone .

Advanced Research Questions

Q. How do temperature and pressure affect the reaction kinetics of 2-pentanone with Criegee intermediates (e.g., CHOO) in atmospheric chemistry?

- Methodological Answer : Pulsed laser photolysis-cavity ring-down spectroscopy (PLP-CRDS) at 258–318 K and 50 Torr reveals a negative temperature dependence. The rate coefficient cm molecule s at 298 K follows the Arrhenius equation . Computational validation using CCSD(T)/aug-cc-pVTZ//B3LYP/6-311+G(2df,2p) identifies formic acid as the primary product. However, deviations >4× at 258 K highlight limitations in high-pressure-limit assumptions .

Q. What computational strategies resolve discrepancies between experimental and theoretical rate coefficients for 2-pentanone reactions?

- Methodological Answer : Master equation solvers (e.g., MESMER) model multi-energy well reactions by integrating variational transition state theory (VTST) and Rice-Ramsperger-Kassel-Marcus (RRKM) calculations. For CHOO + 2-pentanone, canonical variational theory with small-curvature tunneling (CVT/SCT) improves agreement with experimental data. Researchers should account for torsional anharmonicity using redundant internal coordinates and validate against pressure-dependent experimental datasets .

Q. How can researchers assess the biological activity of 2-pentanone derivatives against phytopathogens?

- Methodological Answer : Antifungal assays involve inoculating Mueller-Hinton agar with pathogens (e.g., Fusarium spp.), introducing 0.1 mL of 2-pentanone derivative (100 µL·L), and measuring inhibition zones after 24–48 hr. For example, 2-methyl-3-pentanone showed moderate activity (inhibition zone: 6–8 mm) compared to dimethyl disulfide (positive control). Data should be analyzed via ANOVA and Tukey’s test (p < 0.05) to confirm significance .

Q. What strategies mitigate misidentification of 2-pentanone derivatives in complex matrices like environmental samples?

- Methodological Answer : High-resolution LC-MS/MS with collision-induced dissociation (CID) fragments key ions (e.g., m/z 87 for 2-pentanone oxime) and distinguishes isomers via retention time indexing. In antifouling paint studies, coupling with C-NMR confirmed the absence of 2-pentanone oxime, suggesting alternative crosslinkers or analytical artifacts. Researchers should also use isotope-labeled internal standards (e.g., 4-methyl-2-pentanone-d5) to enhance quantification accuracy .

Data Contradiction Analysis

Q. Why do GC-MS analyses of 2-pentanone derivatives in plant extracts show location-dependent variability?

- Analysis : Environmental factors (soil pH, UV exposure) influence biosynthetic pathways, altering 4-hydroxy-4-methyl-2-pentanone yields (83–99% across sites). Contradictions in minor compound detection (e.g., 1,6-heptadiene) may stem from extraction solvent polarity. Acetone favors non-polar metabolites, while ethanol captures mid-polarity compounds. Researchers must standardize solvent systems and conduct principal component analysis (PCA) to cluster site-specific phytochemical profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.